![molecular formula C19H21NO4 B4429466 3-allyl-N-(3,4-dimethoxyphenyl)-4-methoxybenzamide](/img/structure/B4429466.png)
3-allyl-N-(3,4-dimethoxyphenyl)-4-methoxybenzamide
Overview
Description
3-allyl-N-(3,4-dimethoxyphenyl)-4-methoxybenzamide, also known as DMAPT, is a synthetic compound that has been extensively studied for its potential anti-cancer properties. DMAPT is a member of the benzamide family of compounds and has been shown to inhibit the activity of the transcription factor NF-κB, which is involved in the regulation of numerous genes that are important for cancer cell survival and proliferation.
Mechanism of Action
3-allyl-N-(3,4-dimethoxyphenyl)-4-methoxybenzamide exerts its anti-cancer effects by inhibiting the activity of the transcription factor NF-κB. NF-κB is involved in the regulation of numerous genes that are important for cancer cell survival and proliferation, including genes involved in cell cycle regulation, apoptosis, and angiogenesis. By inhibiting NF-κB activity, this compound can induce cancer cell death and inhibit cancer cell growth and proliferation.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects, including the induction of apoptosis, inhibition of angiogenesis, and inhibition of cell cycle progression. This compound has also been shown to modulate the expression of a number of genes that are involved in cancer cell survival and proliferation.
Advantages and Limitations for Lab Experiments
One of the main advantages of 3-allyl-N-(3,4-dimethoxyphenyl)-4-methoxybenzamide is that it is a synthetic compound that can be easily synthesized in the lab. This compound is also relatively stable and can be stored for extended periods of time. However, one limitation of this compound is that it can be difficult to work with in cell culture experiments due to its low solubility in aqueous solutions.
Future Directions
There are a number of potential future directions for research on 3-allyl-N-(3,4-dimethoxyphenyl)-4-methoxybenzamide. One area of research could focus on the optimization of this compound synthesis methods to improve yields and reduce costs. Another area of research could focus on the development of novel this compound analogs with improved solubility and bioavailability. Additionally, future research could focus on the development of combination therapies that include this compound in order to enhance its anti-cancer effects.
Scientific Research Applications
3-allyl-N-(3,4-dimethoxyphenyl)-4-methoxybenzamide has been extensively studied for its potential anti-cancer properties. Numerous studies have shown that this compound can inhibit the growth and proliferation of a wide variety of cancer cell types, including breast, prostate, lung, and pancreatic cancer cells. This compound has also been shown to sensitize cancer cells to chemotherapy and radiation therapy, making it a potentially valuable adjunct therapy for the treatment of cancer.
properties
IUPAC Name |
N-(3,4-dimethoxyphenyl)-4-methoxy-3-prop-2-enylbenzamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO4/c1-5-6-13-11-14(7-9-16(13)22-2)19(21)20-15-8-10-17(23-3)18(12-15)24-4/h5,7-12H,1,6H2,2-4H3,(H,20,21) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WKVGOXSWSWTXGM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)NC2=CC(=C(C=C2)OC)OC)CC=C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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